molecular formula C26H45BN4 B11115241 Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron

Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron

Cat. No.: B11115241
M. Wt: 424.5 g/mol
InChI Key: LRYBEJZMLSQRFB-UHFFFAOYSA-N
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Description

Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron is a complex organoboron compound It is characterized by its unique structure, which includes a boron atom coordinated to a guanidine derivative and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron typically involves the reaction of dibutylboron chloride with 1,3-dicyclohexyl-2-(2-pyridinyl)guanidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction mixture is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles can be used, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of boron-hydride complexes.

    Substitution: Substituted derivatives where the boron atom is replaced by other functional groups.

Scientific Research Applications

Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. In biological systems, the compound may interact with cellular components, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibutylboron chloride
  • 1,3-Dicyclohexyl-2-(2-pyridinyl)guanidine
  • Boron-containing drugs

Uniqueness

Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron is unique due to its specific structure, which combines the properties of boron, guanidine, and pyridine

Properties

Molecular Formula

C26H45BN4

Molecular Weight

424.5 g/mol

IUPAC Name

2,2-dibutyl-N,3-dicyclohexyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine

InChI

InChI=1S/C26H45BN4/c1-3-5-20-27(21-6-4-2)30-22-14-13-19-25(30)29-26(28-23-15-9-7-10-16-23)31(27)24-17-11-8-12-18-24/h13-14,19,22-24H,3-12,15-18,20-21H2,1-2H3,(H,28,29)

InChI Key

LRYBEJZMLSQRFB-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N(C(=NC2CCCCC2)NC3=CC=CC=[N+]31)C4CCCCC4)(CCCC)CCCC

Origin of Product

United States

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